molecular formula C10H10N2O B1624406 1-Benzyl-1H-pyrazol-5-ol CAS No. 33641-17-7

1-Benzyl-1H-pyrazol-5-ol

Cat. No. B1624406
CAS RN: 33641-17-7
M. Wt: 174.2 g/mol
InChI Key: IYWJJASTLDGINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C10H10N2O . It is a solid substance and is part of the pyrazole family, which is a class of compounds that have a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-1H-pyrazol-5-ol” includes a benzyl group attached to the 1-position of the pyrazole ring . The pyrazole ring itself is a five-membered heterocyclic moiety with two adjacent nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Benzyl-1H-pyrazol-5-ol” are not detailed in the retrieved sources, pyrazole compounds are known to participate in various chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions with terminal alkynes , and can also react with potassium borohydride to form a class of ligands known as scorpionates .


Physical And Chemical Properties Analysis

“1-Benzyl-1H-pyrazol-5-ol” is a solid substance . Its molecular weight is 174.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Safety And Hazards

“1-Benzyl-1H-pyrazol-5-ol” should be stored in a refrigerator . It has a GHS07 safety classification, with hazard statements H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives, including “1-Benzyl-1H-pyrazol-5-ol”, have potential applications in various fields due to their broad range of chemical and biological properties . They are being studied for their potential use in the development of new drugs . Future research may focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

properties

IUPAC Name

2-benzyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-6-7-11-12(10)8-9-4-2-1-3-5-9/h1-7,11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWJJASTLDGINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437984
Record name 1-Benzyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrazol-5-ol

CAS RN

33641-17-7
Record name 1-Benzyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
1-Benzyl-1H-pyrazol-5-ol
Reactant of Route 4
Reactant of Route 4
1-Benzyl-1H-pyrazol-5-ol
Reactant of Route 5
Reactant of Route 5
1-Benzyl-1H-pyrazol-5-ol
Reactant of Route 6
Reactant of Route 6
1-Benzyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.